(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where trifluoromethyl groups are introduced into the molecule via radical intermediates . Another approach involves the use of biocatalytic processes, such as the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of trifluoromethylated compounds with biological systems.
Mechanism of Action
The mechanism of action of (3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound contains a trifluoromethyl group and a pyridine ring, and is used in agrochemicals and pharmaceuticals.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs contain trifluoromethyl groups and have various pharmacological activities.
Uniqueness
(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific structural arrangement, which includes a piperidine ring and two trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13F6N |
---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2/t8-/m0/s1 |
InChI Key |
GSZOGLXISPWVQW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.